PDE4B Inhibition Potency: 6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione vs. Rolipram
6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione inhibits human PDE4B1 with an IC₅₀ of 240 nM in baculovirus-infected Sf9 cell assays [1]. The classical PDE4 inhibitor rolipram exhibits widely varying IC₅₀ values against PDE4B depending on assay conditions: 130 nM (recombinant human PDE4B, cAMP substrate, PDE-Glo assay) [2], 170 nM for mouse PDE4B , and 1,100 nM for recombinant human PDE4B in some formats . The target compound's activity (240 nM) falls within the potency range of established PDE4B inhibitors. Critically, the pyrazolo-oxazine dione scaffold enables structure-based optimization that achieved >100-fold selectivity improvements over PDE4D in related pyrazole series [3].
| Evidence Dimension | PDE4B enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 240 nM (human PDE4B1, baculovirus/Sf9, 30 min incubation) |
| Comparator Or Baseline | Rolipram: IC₅₀ = 130 nM (human PDE4B, PDE-Glo assay, 10 min); also reported at 170 nM (mouse PDE4B) and 1,100 nM (human PDE4B, alternative format) |
| Quantified Difference | Target compound IC₅₀ is within 1.8-fold of rolipram's most potent reported PDE4B IC₅₀ (240 vs. 130 nM); potency ratio ranges from 0.22 to 1.85 depending on rolipram assay conditions |
| Conditions | Target: human PDE4B1 expressed in baculovirus-infected Sf9 cells, 30 min incubation (BindingDB). Rolipram: human PDE4B, PDE-Glo luminescence assay, 10 min (BindingDB BDBM14361). |
Why This Matters
The target compound demonstrates PDE4B inhibition potency comparable to the benchmark tool compound rolipram, while offering a distinct fused dione scaffold amenable to further selectivity engineering—directly relevant for users building PDE4B-targeted screening libraries.
- [1] BindingDB BDBM50532266 / CHEMBL4467344. IC₅₀ = 240 nM, human PDE4B1 expressed in baculovirus-infected Sf9 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50532266 View Source
- [2] BindingDB BDBM14361. Rolipram IC₅₀ = 1,100 nM for recombinant human PDE4B (PDE-Glo assay). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=14361 View Source
- [3] Card GL, et al. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nat Biotechnol, 2005, 23, 201-207. (Pyrazole-based PDE4B inhibitors with >100-fold selectivity over PDE4D). View Source
